molecular formula C16H21N5O2 B13010799 1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13010799
M. Wt: 315.37 g/mol
InChI Key: RNIHCAMRXYNEBF-UHFFFAOYSA-N
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Description

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a triazole ring via a propyl chain. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

The synthesis of 1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . Finally, the triazole ring is formed through a cycloaddition reaction, often using copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

Industrial production methods for this compound may involve optimizing these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the phenyl ring or the triazole moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the triazole ring or the carboxylic acid group to their corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazole moiety. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the triazole ring can produce triazoline derivatives.

Scientific Research Applications

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase and other enzymes involved in neurotransmission makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets in the body. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory.

The compound also interacts with other receptors and enzymes, modulating various biochemical pathways. For example, it may bind to serotonin receptors, influencing mood and behavior. The exact pathways and molecular targets involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-(2-(4-Phenylpiperazin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of the phenylpiperazine and triazole moieties, which confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

1-[2-(4-phenylpiperazin-1-yl)propyl]triazole-4-carboxylic acid

InChI

InChI=1S/C16H21N5O2/c1-13(11-21-12-15(16(22)23)17-18-21)19-7-9-20(10-8-19)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,22,23)

InChI Key

RNIHCAMRXYNEBF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(N=N1)C(=O)O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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